Ethyl 6-(4-bromo-2-methylphenyl)-6-oxohexanoate
CAS No.: 898776-96-0
Cat. No.: VC2303263
Molecular Formula: C15H19BrO3
Molecular Weight: 327.21 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 898776-96-0 |
|---|---|
| Molecular Formula | C15H19BrO3 |
| Molecular Weight | 327.21 g/mol |
| IUPAC Name | ethyl 6-(4-bromo-2-methylphenyl)-6-oxohexanoate |
| Standard InChI | InChI=1S/C15H19BrO3/c1-3-19-15(18)7-5-4-6-14(17)13-9-8-12(16)10-11(13)2/h8-10H,3-7H2,1-2H3 |
| Standard InChI Key | OVUXRVQDRFBQCF-UHFFFAOYSA-N |
| SMILES | CCOC(=O)CCCCC(=O)C1=C(C=C(C=C1)Br)C |
| Canonical SMILES | CCOC(=O)CCCCC(=O)C1=C(C=C(C=C1)Br)C |
Introduction
Chemical Identity and Structural Characteristics
Ethyl 6-(4-bromo-2-methylphenyl)-6-oxohexanoate (CAS: 898776-96-0) is an organic compound with the molecular formula C₁₅H₁₉BrO₃ and a molecular weight of 327.21 g/mol. The compound features a bromine-substituted phenyl ring with a methyl group at the ortho position, connected to a six-carbon chain that contains both a ketone functional group and a terminal ethyl ester moiety .
The structure can be described as having three key components:
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A 4-bromo-2-methylphenyl group
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A 6-oxohexanoate linker
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An ethyl ester terminal group
The compound's IUPAC name is ethyl 6-(4-bromo-2-methylphenyl)-6-oxohexanoate, with the synonym "Benzenehexanoic acid, 4-bromo-2-methyl-ε-oxo-, ethyl ester" also being used in scientific literature .
Chemical Identifiers
The following table presents the key chemical identifiers for this compound:
| Identifier | Value |
|---|---|
| CAS Number | 898776-96-0 |
| Molecular Formula | C₁₅H₁₉BrO₃ |
| Molecular Weight | 327.21 g/mol |
| SMILES | CCOC(=O)CCCCC(=O)C1=C(C=C(C=C1)Br)C |
| InChI | InChI=1S/C15H19BrO3/c1-3-19-15(18)7-5-4-6-14(17)13-9-8-12(16)10-11(13)2/h8-10H,3-7H2,1-2H3 |
| InChIKey | OVUXRVQDRFBQCF-UHFFFAOYSA-N |
| PubChem Compound ID | 24727482 |
Physical and Chemical Properties
Ethyl 6-(4-bromo-2-methylphenyl)-6-oxohexanoate exists as a solid at room temperature with specific physical and chemical characteristics that influence its behavior in various applications .
Physical Properties
The compound exhibits the following physical properties:
| Property | Value | Source |
|---|---|---|
| Physical State | Solid at room temperature | |
| Boiling Point | 410.5±40.0 °C (Predicted) | |
| Density | 1.278±0.06 g/cm³ (Predicted) | |
| Appearance | Off-white to pale yellow solid |
Chemical Properties
The chemical reactivity of Ethyl 6-(4-bromo-2-methylphenyl)-6-oxohexanoate is primarily governed by its functional groups:
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The bromine atom on the phenyl ring makes it susceptible to nucleophilic aromatic substitution reactions
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The ketone group can undergo typical carbonyl reactions such as reduction and nucleophilic addition
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The ethyl ester group is prone to hydrolysis, transesterification, and reduction reactions
Chemical Reactivity and Transformations
Ethyl 6-(4-bromo-2-methylphenyl)-6-oxohexanoate can participate in various chemical transformations primarily centered around its three key functional groups: the aryl bromide, the ketone, and the ester.
Possible Reactions
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Aryl Bromide Reactions:
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Suzuki-Miyaura coupling reactions with boronic acids/esters
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Buchwald-Hartwig amination reactions
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Sonogashira coupling with terminal alkynes
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Ketone Reactions:
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Reduction to secondary alcohols using NaBH₄ or LiAlH₄
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Wittig reactions to form alkenes
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Nucleophilic additions with Grignard reagents
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Ester Reactions:
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Hydrolysis to form the corresponding carboxylic acid
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Transesterification with other alcohols
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Reduction to primary alcohols using LiAlH₄
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Structure-Activity Relationships and Analogues
The structure of Ethyl 6-(4-bromo-2-methylphenyl)-6-oxohexanoate can be compared to several related compounds to understand structure-activity relationships.
Structural Analogues
The positional isomer Ethyl 6-(3-bromo-4-methylphenyl)-6-oxohexanoate (CAS: 898776-86-8) differs only in the position of the bromine atom on the aromatic ring, which may lead to different electronic properties and potentially different biological activities .
| Supplier | Product Number | Purity | Quantity | Price (USD) |
|---|---|---|---|---|
| Matrix Scientific | 111430 | 97% | 1g | $385 |
| Matrix Scientific | 111430 | 97% | 2g | $614 |
| Matrix Scientific | 111430 | 97% | 5g | $1412 |
| Rieke Metals | 7622d | 97% | 2g | $618 |
| American Custom Chemicals | HCH0031871 | 95% | 1g | $958.07 |
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